Ethidium Bromide Adsorber

Beschreibung

Contextualization of Ethidium (B1194527) Bromide in Research Settings

First synthesized in 1952 as a veterinary trypanocide, ethidium bromide's journey into the molecular biology lab began in the 1970s. preprints.org Scientists discovered its remarkable ability to stain nucleic acids, leading to its widespread adoption in techniques like agarose (B213101) gel electrophoresis. wikipedia.orgpreprints.org When EtBr binds to DNA, its fluorescence intensifies by a factor of 20 to 25, allowing for the clear visualization of nucleic acid bands. wikipedia.orgsigmaaldrich.com

However, the very property that makes EtBr an excellent stain—its ability to bind to DNA—also makes it a powerful mutagen. uiowa.eduupenn.edu This has led to its classification as a hazardous chemical, with strict guidelines for its handling and disposal. upenn.edustolaf.edu The primary concern is the contamination of laboratory wastewater, which can introduce this toxic compound into the environment.

Evolution of Adsorption Strategies for Ethidium Bromide Remediation

Early methods for EtBr disposal often involved chemical degradation, but these techniques can be complex and may produce hazardous byproducts. This led researchers to explore adsorption as a simpler, more cost-effective, and environmentally friendly alternative.

The evolution of EtBr adsorption strategies has seen a progression from common materials to highly specialized ones:

Activated Carbon: One of the first materials to be studied for EtBr adsorption was activated carbon. unair.ac.idnrct.go.th Its high surface area and porous structure make it an effective, economical, and eco-friendly adsorbent. unair.ac.idnrct.go.th

Clays (B1170129) and Zeolites: Researchers then turned to natural materials like clays and zeolites. These materials are abundant, inexpensive, and possess unique layered structures and surface charge characteristics that make them suitable for adsorbing cationic dyes like EtBr. preprints.org

Polymers and Nanomaterials: More recently, research has focused on advanced materials like synthetic polymers and nanomaterials. These materials can be engineered to have specific properties that enhance their adsorption capacity and selectivity for EtBr. Examples include DNA-loaded nanoparticles and carbon nanotubes. oiccpress.comnih.gov

Research Significance of Ethidium Bromide Adsorber Development

The development of effective EtBr adsorbers is of paramount importance for several reasons:

Environmental Protection: Adsorption technologies prevent the release of mutagenic EtBr into aquatic ecosystems, safeguarding biodiversity. researchgate.net

Human Health: By removing EtBr from wastewater, these technologies protect public health from the potential carcinogenic and teratogenic effects of this compound. nrct.go.th

Economic Viability: Adsorption is often a more economical approach to waste treatment compared to other methods, making it accessible to a wider range of laboratories and research institutions. nrct.go.th

Sustainability: The use of natural and reusable adsorbents aligns with the principles of green chemistry and sustainable laboratory practices. researchgate.net

Scope and Objectives of this compound Research

The primary goal of EtBr adsorber research is to develop efficient, cost-effective, and sustainable methods for removing this hazardous dye from aqueous solutions. Key research objectives include:

Identifying and developing novel adsorbent materials with high adsorption capacity and selectivity for EtBr.

Optimizing adsorption process parameters such as pH, temperature, contact time, and adsorbent dosage to maximize removal efficiency. nih.gov

Investigating the mechanisms of adsorption, including kinetics and thermodynamics, to gain a deeper understanding of the adsorption process. oiccpress.comresearchgate.net

Evaluating the reusability and regeneration of adsorbents to enhance their economic viability and reduce waste.

Scaling up laboratory-scale findings to develop practical and commercially viable EtBr remediation systems.

The following table provides a glimpse into the variety of materials that have been investigated for their potential as EtBr adsorbers.

| Adsorbent Material | Type | Key Findings |

| Activated Carbon | Carbonaceous | High adsorption capacity due to large surface area and porous structure. unair.ac.idnrct.go.th |

| Rectorite | Clay Mineral | Effective due to its swelling and mixed-layer structure; bromide ions enhance adsorption. researchgate.net |

| DNA-loaded Fe3O4 Nanoparticles | Nanomaterial | Rapid and highly efficient removal (over 99%); effective at low concentrations. nih.gov |

| Fennel Seed Spent | Biomass | A cost-effective and sustainable option for EtBr removal. researchgate.net |

| Single-Walled Carbon Nanotubes (SWCNTs) | Nanomaterial | Demonstrate rapid equilibrium and high adsorption capacity. oiccpress.com |

Eigenschaften

IUPAC Name |

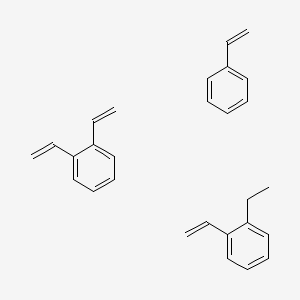

1,2-bis(ethenyl)benzene;1-ethenyl-2-ethylbenzene;styrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12.C10H10.C8H8/c2*1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-7H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUYHJFMYQTDRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68584-06-5, 69011-20-7 | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated, lithium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated, lithium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Principles of Ethidium Bromide Adsorption

Theoretical Frameworks of Adsorption for Cationic Organic Contaminants

The adsorption of cationic organic contaminants like ethidium (B1194527) bromide onto a solid phase is a complex process. Its efficiency and mechanism can be elucidated through established theoretical frameworks that model the thermodynamics, kinetics, and equilibrium of the system.

Thermodynamic Principles in Ethidium Bromide Adsorption

The thermodynamics of adsorption describe the energy changes associated with the process and indicate its feasibility and spontaneity. Key thermodynamic parameters—Gibbs free energy change (ΔGº), enthalpy change (ΔHº), and entropy change (ΔSº)—are evaluated to understand the nature of the adsorption.

A negative value for ΔGº indicates that the adsorption process is spontaneous. The enthalpy change, ΔHº, reveals whether the process is endothermic (positive ΔHº) or exothermic (negative ΔHº). A positive ΔHº suggests that higher temperatures favor the adsorption process. nih.govnih.gov The entropy change, ΔSº, describes the randomness at the solid-liquid interface during adsorption.

Studies on various adsorbents have shown that the adsorption of EtBr is often a spontaneous and endothermic process. For example, the adsorption of EtBr onto single-walled carbon nanotubes (SWCNTs) and carboxylate-functionalized SWCNTs was found to be spontaneous and endothermic. nih.govresearchgate.net Similarly, using nutraceutical industrial fennel seed spent as an adsorbent, the process was determined to be endothermic and spontaneous. dntb.gov.uatandfonline.com However, in some cases, such as with chromatin-loaded chitosan (B1678972) polyvinyl alcohol composites, the process was found to be spontaneous and exothermic (ΔH < 0). nih.gov The adsorption onto biogenic palladium nanoparticles was found to be non-spontaneous and endothermic. nih.gov

Table 1: Thermodynamic Parameters for Ethidium Bromide Adsorption on Various Adsorbents

Data synthesized from multiple research findings to illustrate general thermodynamic trends. nih.govnih.govresearchgate.netdntb.gov.uanih.gov

Kinetic Models Governing Ethidium Bromide Adsorption Processes

Adsorption kinetics describe the rate at which a solute is removed from a solution, providing insight into the rate-controlling steps of the process. Several models are used to analyze experimental data, with the pseudo-first-order and pseudo-second-order models being the most common.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available vacant sites. The pseudo-second-order model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. dntb.gov.uaresearchgate.net

Numerous studies have demonstrated that the adsorption of EtBr onto a wide range of materials is well-described by the pseudo-second-order kinetic model. researchgate.netscispace.com This suggests that the rate-limiting step is likely the surface adsorption process itself. Materials for which this model has been found to be a good fit include pyrophyllite (B1168745) nanoclay, single-walled carbon nanotubes (SWCNTs), chromatin-loaded chitosan polyvinyl alcohol composites, and nutraceutical industrial fennel seed spent. dntb.gov.uanih.govresearchgate.netscispace.com In some instances, diffusion models like the intra-particle diffusion model are also used to determine if diffusion into the adsorbent's pores is a rate-limiting factor. nih.govtandfonline.com

Table 2: Predominant Kinetic Models for Ethidium Bromide Adsorption

This table summarizes the kinetic models that best describe EtBr adsorption on different materials as reported in various studies. nih.govnih.govresearchgate.netscispace.comtandfonline.com

Equilibrium Isotherm Models for Ethidium Bromide Adsorption

Adsorption isotherms describe how the adsorbate molecules (EtBr) distribute between the liquid phase and the solid adsorbent surface at equilibrium. The Langmuir and Freundlich models are the most frequently applied isotherms for this purpose.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. bohrium.comoiccpress.com The Freundlich isotherm is an empirical model that describes multilayer adsorption onto a heterogeneous surface. nih.govbohrium.com

The suitability of a particular model depends on the specific adsorbent and experimental conditions. For instance, the adsorption of EtBr on manganese (II) doped zinc (II) sulphide nanoparticles and single-walled carbon nanotubes was best described by the Langmuir model. scispace.combohrium.com Conversely, the Freundlich model provided a better fit for adsorption onto pyrophyllite nanoclay and chromatin-loaded chitosan polyvinyl alcohol composites, suggesting multilayer adsorption on a heterogeneous surface. nih.govresearchgate.net

Table 3: Equilibrium Isotherm Models for Ethidium Bromide Adsorption

This table presents the isotherm models that best fit the equilibrium data for EtBr adsorption and the reported maximum adsorption capacities. dntb.gov.uanih.govresearchgate.netscispace.combohrium.comnih.gov

Primary Adsorption Mechanisms for Ethidium Bromide

The binding of ethidium bromide to an adsorbent surface is driven by specific physicochemical interactions. For a cationic molecule like EtBr, the dominant mechanisms are typically cation exchange and electrostatic interactions, especially with negatively charged adsorbents.

Cation Exchange Interactions

In aqueous solutions, ethidium bromide exists as a positively charged cation (Et⁺). preprints.org Many effective adsorbents, particularly clay minerals like montmorillonite (B579905) and rectorite, possess a net negative surface charge and a high cation exchange capacity (CEC). preprints.orgresearchgate.net The adsorption process involves the exchange of mobile, charge-balancing cations (such as Ca²⁺) from the adsorbent's surface with the Et⁺ cations from the solution. researchgate.netresearchgate.net

Evidence for this mechanism comes from studies where the amount of inorganic cations released from the adsorbent into the solution is linearly correlated with the amount of EtBr adsorbed. researchgate.netresearchgate.net This direct exchange indicates that cation exchange is a primary, and often dominant, mechanism for the removal of EtBr from solution by these materials. researchgate.netresearchgate.net

Electrostatic Interactions

Electrostatic interaction is the fundamental force driving the cation exchange mechanism. It refers to the strong attractive force between the positively charged ethidium bromide cation (Et⁺) and the negatively charged surface of the adsorbent. preprints.orgresearchgate.net Materials such as various clays (B1170129), which are aluminosilicates, naturally have negatively charged surfaces that effectively attract and bind the cationic EtBr molecules. preprints.org This interaction is a key factor in the high efficiency of clay-based adsorbents for EtBr removal. preprints.orgresearchgate.net The pH of the solution can influence these interactions; for instance, at a pH below 7.4, the electrostatic interaction between chromatin and EtBr was observed to weaken. nih.gov

π-π Stacking Interactions

π-π stacking interactions are a significant non-covalent force contributing to the adsorption of ethidium bromide. This phenomenon arises from the attractive interaction between the electron-rich aromatic rings of the EtBr molecule and the surface of an adsorbent that also possesses aromatic character. The planar phenanthridine (B189435) ring system of EtBr facilitates these stacking interactions.

Hydrogen Bonding Contributions

Hydrogen bonding plays a crucial role in the adsorption of ethidium bromide onto various materials. This interaction occurs between the hydrogen atoms of the amine groups on the EtBr molecule and electronegative atoms (such as oxygen or nitrogen) present in the functional groups on the adsorbent's surface.

For instance, the adsorption of dyes onto certain biocomposites is attributed to interactions including H-bonding. researchgate.net In the case of EtBr, the active participation of its amine groups in the adsorptive interaction with surfaces like Ca-montmorillonite has been confirmed through Fourier transform infrared (FTIR) band shifts. deswater.com The analysis of thermodynamic data from studies using chromatin as an adsorbent suggests that the process is dominated by hydrogen bonding and van der Waals forces. The adsorption mechanism for dyes onto some activated carbons derived from fruit waste is also governed by a combination of forces, including H-bonding. researchgate.net

Physical Pore-Filling and Physisorption Phenomena

Physical pore-filling is a primary mechanism of physisorption, where ethidium bromide molecules are physically trapped within the porous structure of an adsorbent. This mechanism is highly dependent on the adsorbent's physical characteristics, such as high surface area and a well-developed pore structure (micropores, mesopores, and macropores).

Activated charcoal is a classic example of an adsorbent that relies heavily on pore-filling. Its vast network of pores provides ample space for EtBr molecules to be captured. preprints.org The fibrous and porous structure of materials like nutraceutical industrial fennel seed spent, as revealed by scanning electron microscopy, makes them conducive to adsorption via pore-filling. Other porous materials, including natural pumice and aluminum-coated pumice, also utilize this phenomenon for EtBr removal. researchgate.net The effectiveness of this mechanism is directly related to the compatibility of the pore size distribution with the molecular dimensions of ethidium bromide. In some advanced adsorbents, pore-filling is one of several mechanisms, including electrostatic forces and hydrogen bonding, that collectively govern the removal of contaminants. researchgate.net

Intercalation Mechanisms within Adsorbent Structures

Intercalation is a specialized and highly effective adsorption mechanism observed in materials with a layered structure, most notably certain types of clay minerals. This process involves the insertion of ethidium bromide molecules into the interlayer spaces of the adsorbent, effectively trapping them within the material's structure.

Swelling clay minerals like montmorillonite and rectorite are prime examples of adsorbents that utilize intercalation for EtBr removal. preprints.orgresearchgate.net When EtBr adsorbs onto Ca-montmorillonite, the basal spacing (the distance between the layers) increases significantly, for example, to 18.3 Å, which confirms the intercalation of flat-lying EtBr molecules into the clay interlayer. deswater.com This process is often driven by cation exchange, where the positively charged ethidium cation (Et⁺) displaces the natural interlayer cations (like Ca²⁺ or Na⁺) of the clay. preprints.orgresearchgate.net This intercalation not only provides high adsorption capacity but can also enhance the thermal stability of the captured EtBr. deswater.com Studies on palygorskite, another clay mineral, have shown that while the dominant adsorption occurs on the external surface, a smaller portion of EtBr is removed through intercalation into smectite impurities within the material. nih.gov

Dimerization of Ethidium Bromide Molecules on Adsorbent Surfaces

This mechanism has been observed in studies using clay minerals. For example, during the adsorption of EtBr onto Ca-montmorillonite, the amount of desorbed metal cations was less than what would be expected from a simple 1:1 cation exchange with Et⁺ monomers. deswater.com This discrepancy was attributed to the removal of ethidium dimers, formulated as (Et₂Br)⁺, which allows more EtBr to be adsorbed per cation exchange site. deswater.com Similar findings were reported for rectorite and palygorskite, where dimerization assisted in increasing EtBr removal at high adsorbate concentrations. nih.govresearchgate.net The formation of these dimers, which can exist as stacked complexes of two parallel ethidium molecules, represents an additional pathway for sequestration beyond simple monomer adsorption and intercalation. deswater.com

Research Findings and Data

The adsorption performance of various materials for ethidium bromide is evaluated using kinetic and isotherm models. Kinetic studies describe the rate of adsorption, while isotherm models describe the equilibrium relationship between the concentration of EtBr in the solution and the amount adsorbed on the material at a constant temperature.

Many adsorption systems for EtBr follow pseudo-second-order kinetics, which suggests that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons. nih.govnih.gov Adsorption isotherm data for EtBr have been fitted to several models, including the Langmuir, Freundlich, and Temkin models. nih.govoiccpress.com The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is applicable to multilayer adsorption on a heterogeneous surface.

Table of Compounds

Synthesis and Functionalization of Ethidium Bromide Adsorbents

Preparation Methodologies for Novel Adsorbent Materials

The choice of preparation methodology is critical in tailoring the physical and chemical properties of an adsorbent for the specific task of EtBr removal. Researchers have explored a range of synthesis routes, from conventional chemical methods to more sustainable "green" approaches.

Chemical synthesis methods offer a high degree of control over the composition and structure of the adsorbent material. Co-precipitation and sol-gel synthesis are two such techniques that have been investigated for the creation of adsorbents for organic pollutants.

Co-precipitation is a facile method for synthesizing magnetic biochar composites. In this process, biochar derived from sources like sewage sludge or woodchips is modified with magnetic nanoparticles, typically iron oxides such as Fe₃O₄. researchgate.net This method combines the adsorptive properties of biochar with the magnetic properties of iron oxide, allowing for easy separation of the adsorbent from the treated solution using an external magnetic field. For instance, magnetic chitosan (B1678972)/sludge biochar composites have been prepared by dissolving chitosan in an acetic acid solution, mixing it with sludge biochar, and then introducing a Fe₃O₄ magnetic fluid. nih.govnih.gov

Sol-gel synthesis is another versatile method for producing adsorbent materials, particularly for photocatalysts like titanium oxide (TiO₂) nanoparticles, which can be used for the degradation of EtBr. preprints.orgekb.eg This process involves the transition of a system from a liquid "sol" into a solid "gel" phase. The sol-gel method is preferred for its ability to produce highly active photocatalysts. While direct synthesis of EtBr-specific adsorbents via sol-gel is less commonly reported, the principles of this method are applicable to creating porous materials with high surface areas suitable for adsorption.

Table 1: Comparison of Chemical Synthesis Approaches for Adsorbents

| Synthesis Method | Precursor Materials | Key Process Steps | Resulting Adsorbent | Application for EtBr Removal |

|---|---|---|---|---|

| Co-precipitation | Chitosan, Sludge Biochar, Fe₃O₄ | Dissolution, Mixing, Magnetic Fluid Addition | Magnetic Chitosan/Sludge Biochar Composite | Potential for easy separation after adsorption |

| Sol-gel | Titanium Oxide Precursors | Hydrolysis, Condensation, Gelation, Drying | TiO₂ Nanoparticles | Primarily for photocatalytic degradation of EtBr |

In recent years, there has been a significant shift towards environmentally friendly and cost-effective synthesis methods. Biogenic and green synthesis routes utilize biological resources such as plants and microorganisms as reducing and capping agents for the formation of nanoparticles. doi.orgresearchgate.net

Phytomediated synthesis is a prominent green approach where plant extracts are used to synthesize nanoparticles. researchgate.net For example, palladium nanoparticles (PdNPs) have been synthesized using almond skin extract for the removal of EtBr. nih.gov The phytochemicals present in the plant extract, such as polyphenols and flavonoids, act as natural reducing and stabilizing agents. researchgate.net This method avoids the use of harsh chemicals, making it a more sustainable option. Studies have optimized conditions such as precursor to extract ratio, pH, and incubation temperature to produce stable and effective nanoparticles for EtBr adsorption. nih.gov Similarly, extracts from Murraya koenigii leaves have been used for the green synthesis of magnetic iron oxide nanoparticles. researchgate.net

The use of agricultural waste as a precursor for activated carbon is another significant green synthesis route. Materials like strawberry seeds, pistachio shells, and rice husks can be converted into effective adsorbents through pyrolysis. mdpi.commatec-conferences.org This approach not only provides a low-cost adsorbent but also addresses the issue of waste management. taylorfrancis.com

Table 2: Examples of Biogenic and Green Synthesis Routes for Adsorbents

| Synthesis Route | Biological Resource | Precursor | Synthesized Adsorbent | Key Findings for Organic Pollutant Removal |

|---|---|---|---|---|

| Phytomediated Synthesis | Almond Skin Extract | Palladium Precursor | Palladium Nanoparticles (PdNPs) | Effective for EtBr adsorption. nih.gov |

| Green Synthesis | Murraya koenigii Leaf Extract | Iron Precursor | Magnetic Iron Oxide Nanoparticles | Eco-friendly and cost-effective synthesis. researchgate.net |

| Agricultural Waste Conversion | Rice Husk | - | Activated Biochar | High porosity and surface area for dye removal. mdpi.com |

To improve the efficiency of adsorbents, various functionalization techniques are employed. These methods aim to modify the surface of the adsorbent to increase its affinity for the target pollutant.

Surface modification can involve altering the physical and chemical characteristics of the adsorbent. For instance, the activation of carbon nanotubes (CNTs) can enhance their maximum adsorption capacity for EtBr by modifying their morphology and surface functional groups. nih.gov Similarly, acid or alkaline modification of biochar can increase its porosity and introduce functional groups. Acid treatment often results in an abundance of carboxyl groups, while alkaline treatment increases hydroxyl groups. springerprofessional.de

The introduction of specific functional groups onto the adsorbent surface can significantly improve its performance. Amine functional groups (-NH₂) are particularly effective for the adsorption of EtBr. The incorporation of amine groups onto the surface of inorganic adsorbents has been shown to improve their capacity for dye adsorption. mdpi.com This is due to the favorable interactions, such as electrostatic attraction, between the amine groups and the organic pollutant molecules. For example, single-walled carbon nanotubes functionalized with carboxylate groups (SWCNT-COOH) have shown a higher adsorption capacity for EtBr compared to their non-functionalized counterparts. nih.govnih.gov

Thermal activation is a crucial step in the production of many carbonaceous adsorbents, such as activated carbon and biochar. This process typically involves heating the precursor material at high temperatures in the presence of an activating agent.

The process often begins with chemical impregnation using agents like phosphoric acid (H₃PO₄). aidic.itcetjournal.it The impregnated material is then subjected to pyrolysis at temperatures ranging from 400 to 1000°C. mdpi.comresearchgate.net This treatment leads to the development of a porous structure and a high surface area, which are essential for effective adsorption. For example, activated carbon produced from corn cob and wheat straw via H₃PO₄ activation followed by pyrolysis and thermal activation at 800°C has demonstrated significant adsorption capacity for dyes. researchgate.net The specific surface area of biochar can be substantially increased through such activation processes, with studies showing an increase to over 1300 m²/g. cetjournal.it The activation of biochar has been found to significantly improve its adsorption capacity and removal efficiency for heavy metals by 136% and 80%, respectively, a principle that also applies to organic pollutants like EtBr. nih.gov

Table 3: Effect of Thermal Activation on Adsorbent Properties

| Precursor Material | Activating Agent | Pyrolysis Temperature (°C) | Resulting Surface Area (m²/g) | Application |

|---|---|---|---|---|

| Corn Cob | 10% H₃PO₄ | 500 | - | Congo Red and Nile Blue dye adsorption researchgate.net |

| Coffee Grounds | H₃PO₄ | 550 | 520.40 | Humic acid and Methyl Orange dye removal mdpi.com |

| Grape Wood | H₂O₂ | 350 | Increased | Herbicide sorption mdpi.com |

| Pine Forestry Waste | - | 850 | Increased after regeneration | Sulfamethoxazole adsorption researchgate.net |

Functionalization Techniques for Enhanced Adsorption Capacity

Classification of Ethidium (B1194527) Bromide Adsorbent Classes

Ethidium bromide adsorbents can be broadly categorized based on their chemical composition. The two major classes that have been extensively studied are carbon-based adsorbents and clay mineral-based adsorbents. Each class encompasses a variety of materials with distinct structural properties and adsorption mechanisms.

Carbon-Based Adsorbents

Carbon-based materials are widely employed for the adsorption of various pollutants, including ethidium bromide, owing to their large surface area, porous structure, and the potential for surface chemistry modification.

Activated charcoal is a highly porous form of carbon with a large surface area, making it an effective adsorbent for a wide range of molecules. nrct.go.thunair.ac.id Its strong adsorption capacity for ethidium bromide is attributed to its porous structure and the potential for bond interactions between the EtBr molecule and the charcoal surface. nrct.go.thunair.ac.id Studies have demonstrated that the efficiency of EtBr removal increases with a higher concentration of activated charcoal. preprints.org For example, a 1:2 dye-to-charcoal ratio has been shown to achieve a removal efficiency of 94.4% for a 0.5 mg/mL EtBr solution. preprints.org The adsorption process is influenced by physicochemical parameters, with optimal conditions often found in a neutral to slightly basic pH range (7-8). preprints.org

| Adsorbent | Initial EtBr Concentration | Adsorbent to Solution Ratio (w/v) | Final EtBr Concentration | pH | Reference |

| Activated Charcoal | 0.5 mg/mL | 1:1 | 0.045 - 0.060 mg/mL | 7.0 - 8.0 | unair.ac.id |

| Activated Charcoal | 0.5 mg/mL | 1:2 | 0.028 - 0.032 mg/mL | 7.0 - 8.0 | unair.ac.id |

| Activated Charcoal | 0.5 mg/mL | 2:1 | 0.081 - 0.090 mg/mL | 7.0 - 8.0 | unair.ac.id |

Carbon nanotubes (CNTs) have emerged as promising adsorbents for ethidium bromide due to their unique cylindrical structure, high specific surface area, and tunable surface chemistry. researchgate.net Both single-walled carbon nanotubes (SWCNTs) and functionalized CNTs have been investigated for EtBr removal. oiccpress.comnih.gov Functionalization, such as the introduction of carboxylate groups (SWCNT-COOH), can enhance the adsorption capacity. nih.govscispace.com The adsorption of EtBr onto CNTs is a rapid process, with equilibrium being achieved in a matter of minutes. nih.govscispace.com The Langmuir isotherm model often provides a good description of the adsorption equilibrium, suggesting a monolayer adsorption process. oiccpress.comnih.gov Studies have shown that carboxylated SWCNTs exhibit a higher maximum adsorption capacity compared to their non-functionalized counterparts. nih.govscispace.com

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Equilibrium Time (min) | Isotherm Model | Reference |

| Single-Walled Carbon Nanotubes (SWCNTs) | 0.770 | 6 | Langmuir | nih.gov |

| Carboxylated Single-Walled Carbon Nanotubes (SWCNT-COOH) | 0.830 | 3 | Langmuir | nih.gov |

Clay Mineral-Based Adsorbents

Clay minerals are naturally occurring, low-cost, and environmentally friendly materials that have demonstrated high efficiency in adsorbing cationic pollutants like ethidium bromide. Their layered structure and high cation exchange capacity are key to their effectiveness.

Montmorillonite (B579905) (MMT), a type of smectite clay, has shown a remarkable capacity for ethidium bromide removal, with adsorption capacities reported to be as high as 600 mg/g. kiche.or.kr The adsorption mechanism is primarily driven by cation exchange, where the cationic Et⁺ ions replace the exchangeable cations present on both the external and internal surfaces of the montmorillonite structure. researchgate.net This is evidenced by the linear correlation between the amount of desorbed metal cations from Ca-montmorillonite and the amount of ethidium adsorbed. researchgate.net The intercalation of EtBr into the clay's interlayer space is confirmed by an increase in the basal spacing of the montmorillonite after adsorption. researchgate.net

| Adsorbent | Maximum Adsorption Capacity | Adsorption Mechanism | Key Finding | Reference |

| Montmorillonites (MMTs) | Up to 600 mg/g | Cation Exchange | Both external and internal surfaces are effective sorption sites. | kiche.or.kr |

| Ca-Montmorillonite (SAz-1) | 1,276 mmol/kg | Cation Exchange | Intercalation of ethidium dimers into the clay interlayer. | researchgate.net |

Palygorskite, a fibrous clay mineral, is another effective natural adsorbent for removing ethidium bromide from aqueous solutions. nih.gov Its adsorption capacity is significant, with a maximum reported value of 285 mmol/kg. nih.gov Similar to montmorillonite, the primary mechanism of EtBr adsorption onto palygorskite is cation exchange. nih.gov This is supported by the linear relationship observed between the desorbed exchangeable cations and the adsorbed EtBr. nih.gov The adsorption process is well-described by the Freundlich isotherm model and follows pseudo-second-order kinetics. nih.gov Detailed analyses have shown that EtBr adsorption predominantly occurs on the surface of the palygorskite fibers. nih.gov

| Adsorbent | Maximum Adsorption Capacity | Isotherm Model | Kinetic Model | Adsorption Mechanism | Reference |

| Palygorskite (PFl-1) | 285 mmol/kg | Freundlich | Pseudo-second order | Cation Exchange | nih.gov |

Nanoparticle-Based Adsorbents

The unique properties of nanoparticles, such as high surface-area-to-volume ratios, make them highly effective adsorbents for various contaminants, including EtBr. ias.ac.in Different classes of nanoparticles have been synthesized and functionalized for this purpose.

Magnetic nanoparticles (MNPs), particularly iron oxide nanoparticles (Fe₃O₄), offer the significant advantage of easy separation from solution using an external magnetic field. ias.ac.in To enhance their specificity for EtBr, which is a DNA intercalator, these nanoparticles have been functionalized with deoxyribonucleic acid (DNA).

In this approach, DNA is covalently loaded onto the surface of Fe₃O₄ nanoparticles. ut.ac.ir The resulting DNA-loaded Fe₃O₄ nanoparticles exhibit a remarkable affinity for EtBr. The primary removal mechanism is the intercalation of EtBr into the DNA molecules immobilized on the nanoparticle surface. This method has proven to be extremely rapid and efficient, with studies showing the removal process can be completed in under one minute, achieving over 99% efficiency for EtBr concentrations commonly found in laboratory settings (0.5 mg/L). ut.ac.ir The adsorption kinetics follow a pseudo-second-order model, and the equilibrium data are well-described by the Freundlich isotherm model, suggesting a heterogeneous adsorption surface. ut.ac.ir The optimal pH for this process is approximately 7. ut.ac.ir

| Adsorbent | Removal Efficiency | Adsorption Kinetics | Isotherm Model |

| DNA-loaded Fe₃O₄ Nanoparticles | >99% (at 0.5 mg/L EtBr) ut.ac.ir | Pseudo-second-order ut.ac.ir | Freundlich ut.ac.ir |

Cupric Oxide (CuO) Nanoparticles: CuO nanoparticles have been synthesized and evaluated as an effective adsorbent for EtBr. These nanoparticles possess a high surface area, a key characteristic for efficient adsorption. nih.gov Research has shown that the adsorption of EtBr onto CuO nanoparticles is pH-dependent, with maximum removal occurring at a pH of 9. nih.gov The process is well-described by the Langmuir isotherm model, which suggests monolayer adsorption onto a homogeneous surface. nih.gov The maximum adsorption capacity has been determined to be 0.868 mg/g. nih.gov Kinetic studies indicate that the adsorption follows a pseudo-second-order model. nih.gov

Manganese (II) Doped Zinc (II) Sulphide Nanoparticles: While Manganese (II) doped Zinc (II) Sulphide (Mn:ZnS) nanoparticles have been synthesized via methods like chemical precipitation and characterized for various applications, including photocatalysis and enzyme inhibition, specific research detailing their use as a primary adsorbent for ethidium bromide is limited in the available literature. nih.govnih.gov Their synthesis involves the co-precipitation of zinc and manganese salts with a sulfide (B99878) source. ias.ac.in

| Adsorbent | Maximum Adsorption Capacity | Optimal pH | Adsorption Kinetics | Isotherm Model |

| CuO Nanoparticles | 0.868 mg/g nih.gov | 9 nih.gov | Pseudo-second-order nih.gov | Langmuir nih.gov |

Palladium nanoparticles (PdNPs) have been investigated as excellent adsorbents for the removal of EtBr from aqueous solutions. iwaponline.com Green synthesis methods, utilizing plant extracts such as almond skin extract, have been employed to produce spherical, stable, and monodispersed PdNPs with sizes in the range of 5-10 nm. iwaponline.com

The adsorption of EtBr onto these biogenic PdNPs follows pseudo-second-order kinetics. iwaponline.com The equilibrium data fit well with both the Freundlich and Temkin isotherm models, which suggests a heterogeneous surface and indicates that the adsorption process involves multi-layer coverage. iwaponline.com Thermodynamic studies have shown the process to be endothermic and non-spontaneous. iwaponline.com Beyond adsorption, PdNPs can also exhibit catalytic activity, participating in degradation reactions of various pollutants. biointerfaceresearch.com

| Adsorbent | Adsorption Kinetics | Isotherm Models | Thermodynamic Nature |

| Palladium Nanoparticles (PdNPs) | Pseudo-second-order iwaponline.com | Freundlich, Temkin iwaponline.com | Endothermic, Non-spontaneous iwaponline.com |

Nanoscale zero-valent iron (nZVI) is a highly reactive material extensively studied for environmental remediation due to its strong reducing power. iwaponline.comnih.gov It is typically synthesized via the chemical reduction of iron salts (Fe²⁺ or Fe³⁺) using a strong reducing agent like sodium borohydride. ut.ac.irchalcogen.ro

The primary mechanism by which nZVI removes organic pollutants like EtBr is through chemical reduction and degradation rather than simple physical adsorption. nih.gov The nZVI particles act as electron donors, transforming toxic compounds into less harmful derivatives. nih.gov In the presence of oxygen or hydrogen peroxide, nZVI can also catalyze heterogeneous Fenton-like reactions, generating highly reactive hydroxyl radicals that can lead to the complete mineralization of organic pollutants. mdpi.com While nZVI possesses adsorption capabilities, its main role in treating compounds like EtBr is through destructive chemical transformation. nih.gov

Combining polymers with other materials, such as graphene oxide, creates composite adsorbents with enhanced properties for pollutant removal. These materials leverage the structural benefits of the polymer matrix and the high surface area of the filler material.

One notable example is the development of sodium alginate/graphene oxide (SA/GO) composite beads. mdpi.com These hydrogel beads are synthesized by crosslinking graphene oxide with sodium alginate. mdpi.com The resulting composite material demonstrates a remarkably high adsorption capacity for EtBr, with reported maximum capacities reaching up to 3.0 mmol/g (1171.05 mg/g). mdpi.com

The primary mechanism proposed for EtBr adsorption onto SA/GO beads is electrostatic interaction. mdpi.com The adsorption process follows the Freundlich isotherm model, indicating the heterogeneity of the adsorbent surface. mdpi.com These composite beads offer advantages in terms of mechanical strength, stability, and ease of separation from the treated solution compared to powdered adsorbents. mdpi.com

| Adsorbent | Maximum Adsorption Capacity | Isotherm Model | Proposed Mechanism |

| Sodium Alginate/Graphene Oxide Beads | ~3.0 mmol/g mdpi.com | Freundlich mdpi.com | Electrostatic Interaction mdpi.com |

Polymer and Composite Adsorbents

Chitosan-Polyvinyl Alcohol Composites

Chitosan-Polyvinyl Alcohol (CS/PVA) composites are biocompatible and biodegradable materials that have shown promise in the removal of pollutants. The synthesis of these composites typically involves the blending of chitosan and PVA solutions, followed by cross-linking to enhance their stability and mechanical properties in aqueous environments.

A notable development in this area is the creation of a chromatin-loaded chitosan-polyvinyl alcohol composite. researchgate.net In this novel adsorbent, the CS/PVA matrix serves as a carrier for chromatin, which has a high affinity for EtBr due to its DNA content. The synthesis process involves preparing a chitosan solution (often in acetic acid) and a PVA solution in deionized water. These solutions are then mixed, and a bioactive component like chromatin can be incorporated. researchgate.netnih.govnih.gov To form stable beads or films, the composite mixture is typically cross-linked, for instance, by using glutaraldehyde (B144438) or through physical methods like thermal treatment. nih.govmdpi.comresearchgate.net The resulting composite possesses a porous structure, which is crucial for allowing EtBr to access the active adsorption sites. researchgate.net

Research has shown that a composite with as little as 5% chromatin content can efficiently adsorb EtBr. researchgate.net The adsorption kinetics of such composites often follow a pseudo-second-order model, indicating that the rate-limiting step may be chemisorption. The process has also been found to be spontaneous. researchgate.net

Table 1: Adsorption Characteristics of a Chromatin-Loaded Chitosan-Polyvinyl Alcohol Composite for Ethidium Bromide

| Parameter | Value | Reference |

|---|---|---|

| Adsorbent Composition | Chromatin-loaded Chitosan-Polyvinyl Alcohol | researchgate.net |

| Optimal pH | 7.4 | researchgate.net |

| Optimal Temperature | 30°C | researchgate.net |

| Adsorption Rate (2 mg/L EtBr) | 99% | researchgate.net |

| Adsorption Rate (20 mg/L EtBr) | 90% | researchgate.net |

| Kinetic Model | Pseudo-second-order | researchgate.net |

| Thermodynamic Nature | Spontaneous | researchgate.net |

Cyclodextrin-Based Polymers

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which allows them to form inclusion complexes with a variety of organic molecules. rsc.orgmdpi.com To overcome their high water solubility and facilitate their use as adsorbents, CDs are often polymerized into insoluble materials. rsc.org

The synthesis of cyclodextrin-based polymers typically involves cross-linking CD monomers with agents like epichlorohydrin (B41342) or rigid aromatic groups. mdpi.comnih.gov This process creates a porous network structure. For instance, β-cyclodextrin can be cross-linked with rigid aromatic groups to produce a high-surface-area, mesoporous polymer. nih.gov Such polymers have demonstrated rapid sequestration of various organic micropollutants, with adsorption rate constants significantly higher than those of conventional activated carbons. nih.govacs.orgrsc.org

These polymers can be functionalized to enhance their adsorption capabilities. For example, a quaternary ammonium-functionalized β-cyclodextrin polymer has been synthesized for the simultaneous removal of natural organic matter, organic micropollutants, and microorganisms. acs.org The synthesis of these materials is often conducted in an aqueous phase, which is considered a green and simple approach. acs.orgrsc.org The resulting polymers can be regenerated under mild conditions, such as washing with methanol, without a significant loss of performance. nih.govrsc.org

Table 2: Performance of Cyclodextrin-Based Polymers in Removing Organic Pollutants

| Pollutant | Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Humic Acid | Quaternary ammonium-functionalized β-CDP | 40 | acs.org |

| Fulvic Acid | Quaternary ammonium-functionalized β-CDP | 166 | acs.org |

| Bisphenol A | Quaternary ammonium-functionalized β-CDP | 103 | acs.org |

| 2,4,6-Trichlorophenol | Quaternary ammonium-functionalized β-CDP | 108 | acs.org |

Agricultural Waste-Derived Adsorbents

The utilization of agricultural waste as low-cost adsorbents has gained significant attention due to its abundance and environmental benefits. iwaponline.comirjet.netmdpi.comresearchgate.net Materials such as nutraceutical industrial fennel seed spent, pomegranate peels, and walnut shell powder have been investigated for their potential in removing dyes and other pollutants from water.

Nutraceutical Industrial Fennel Seed Spent (NIFSS): This material is a byproduct of the nutraceutical industry. Studies have shown that NIFSS can be used as an effective adsorbent for EtBr. The material is typically dried and used in its raw form. Characterization using techniques like scanning electron microscopy (SEM) reveals a fibrous and porous structure conducive to adsorption.

Pomegranate Peels: Pomegranate peels are another readily available agricultural waste. nih.govresearchgate.netspringerprofessional.deresearchgate.netnih.gov They can be processed into a powder and used as a biosorbent. Research on the removal of dyes like methylene (B1212753) blue has demonstrated that pomegranate peels can be highly effective, with removal efficiencies reaching up to 96%. nih.gov The adsorption process is often influenced by factors such as pH, contact time, and adsorbent dosage. nih.gov Thermodynamic studies have indicated that the adsorption can be a spontaneous and exothermic process. nih.gov

Walnut Shell Powder: Walnut shells are a lignocellulosic agricultural waste that can be converted into an effective adsorbent. mdpi.comnih.govresearchgate.netpreprints.orgnih.gov The shells are typically washed, dried, and ground into a powder. mdpi.com The adsorption capacity of walnut shell powder has been demonstrated for dyes like methylene blue, with the process being influenced by pH. mdpi.comnih.gov The mechanism of adsorption is often attributed to electrostatic attraction between the adsorbent surface and the dye molecules. nih.gov

Table 3: Adsorption Characteristics of Various Agricultural Waste-Derived Adsorbents for Dyes

| Adsorbent | Target Pollutant | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

|---|---|---|---|---|

| Pomegranate Peels | Methylene Blue | - | 8.0 | nih.gov |

| Walnut Shell Powder | Methylene Blue | 19.99 | 6.93 | mdpi.com |

| Pomegranate Peel Powder | Ammonium | 6.18 | 4.0 | researchgate.net |

Natural Mineral Adsorbents

Natural minerals, due to their porous structure and surface chemistry, can serve as effective and low-cost adsorbents. Pumice, a volcanic rock, and its modified forms have been successfully used for EtBr removal.

Pumice: Natural pumice has been investigated as an adsorbent for EtBr. Its porous nature provides a large surface area for adsorption.

Iron-Coated Pumice: To enhance the adsorption capacity of pumice, its surface can be functionalized. Iron-coated pumice is prepared by treating natural pumice particles with an iron salt solution, such as iron nitrate. nih.govnih.gov This coating of iron oxides on the pumice surface significantly increases its affinity for certain pollutants. nih.gov Studies have shown that both natural pumice and iron-coated pumice can effectively adsorb EtBr from aqueous solutions. uj.edu.pl The adsorption process for both materials has been found to follow the Freundlich isotherm model and pseudo-second-order kinetics. uj.edu.pl Research indicates that iron-coated pumice exhibits a higher maximum adsorption capacity for EtBr compared to natural pumice. uj.edu.pl

Table 4: Comparison of Maximum Adsorption Capacity (qm) for Ethidium Bromide

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|

| Natural Pumice (NP) | 40.25 | uj.edu.pl |

| Iron-Coated Pumice (Fe-CP) | 45.08 | uj.edu.pl |

Ion-Exchange Resins

Ion-exchange resins are polymers that can exchange particular ions from a surrounding solution. They are widely used in water purification and separation processes. bohrium.comfbtjournal.com For the removal of EtBr, both nonionic and cationic exchange resins have been employed.

Synthesis and Functionalization: Ion-exchange resins are typically synthesized as porous beads. A common matrix is a styrene-divinylbenzene copolymer. nbinno.comm-chemical.co.jp For strong acid cation exchangers, functional groups such as sulfonic acid (-SO3H) are introduced into the polymer matrix. nbinno.comm-chemical.co.jpamerigoscientific.comnih.gov These groups are highly ionized across a wide pH range, allowing for the exchange of cations. m-chemical.co.jp

Application in Ethidium Bromide Removal: The cationic nature of the ethidium molecule makes it amenable to removal by cation exchange resins. Resins like Amberlite XAD-16 have been shown to completely remove EtBr from various buffer solutions. nih.gov Strong acid cation exchange resins are particularly effective in water softening and demineralization and can be applied to the removal of cationic organic molecules like EtBr. nbinno.comamerigoscientific.com The performance of these resins is influenced by their structure, with those having structure-extended ligands showing higher binding capacities. nih.gov The regeneration of these resins is a key advantage, allowing for their reuse. nih.govpurolite.com

Table 5: Examples of Ion-Exchange Resins and Their Applications

| Resin Type | Functional Group | Target Pollutant | Reference |

|---|---|---|---|

| Amberlite XAD-16 | Nonionic, Macroporous | Ethidium Bromide | nih.gov |

| Strong Acid Cation Resin | Sulfonic Acid | Cations (e.g., Ca²⁺, Mg²⁺), Organic Cations | nbinno.comamerigoscientific.com |

| Amberlite IRA910 | Polystyrene | Bromide | nih.gov |

| Amberlite IRA 402 | Strongly Basic Anion Exchange | Acid Blue 113 | mdpi.com |

Characterization of Ethidium Bromide Adsorbents

Morphological and Structural Characterization Techniques

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of an adsorbent at the micro-scale. It provides detailed three-dimensional images that reveal the texture, topography, and porosity of the material. In the context of ethidium (B1194527) bromide adsorbents, SEM is employed to observe the physical structure of the material before and after the adsorption process.

For instance, SEM analysis of activated carbon has been used to gather morphological information following the adsorption of ethidium bromide. researchgate.net Changes in the surface of activated charcoal can be observed after adsorption, indicating the attachment of molecules to the adsorbent's surface. researchgate.net Similarly, in studies involving nutraceutical industrial fennel seed spent (NIFSS) as an adsorbent for ethidium bromide, SEM was utilized to characterize the surface morphology. researchgate.net The analysis of activated carbon black microparticles (ACBMPs) using SEM has revealed the generation of super macro voids with diameters ranging from approximately 150 nm to 400 nm, which can serve as active sites for adsorption. nih.gov

Transmission Electron Microscopy (TEM) offers a higher resolution than SEM, allowing for the visualization of the internal structure of an adsorbent material. TEM is particularly useful for examining the size, shape, and distribution of pores and for identifying the crystalline nature of the material at the nanoscale.

In the characterization of adsorbents, TEM can provide detailed information on the internal porosity and the arrangement of constituent particles. For example, in the analysis of activated carbon black, TEM can be used to observe the internal pore structure, which is crucial for the adsorption process. scielo.org.mx Furthermore, TEM analysis of palladium nanoparticles, which have been studied for ethidium bromide removal, has shown them to be spherical and monodispersed with a size of 5-10 nm. nih.gov

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure of a material. By analyzing the diffraction pattern of X-rays scattered by the atoms within a sample, XRD can identify the crystalline phases present and provide information on the degree of crystallinity.

For ethidium bromide adsorbents, XRD is used to ascertain whether the material is amorphous or crystalline, which can influence its adsorption properties. For example, XRD analysis of biochar has been used to characterize its crystalline structure. researchgate.net The XRD patterns of biochars often show broad peaks, indicating a largely amorphous structure, which can be advantageous for adsorption. researchgate.net In the case of rectorite, a clay mineral used for ethidium bromide removal, XRD analysis is a key characterization technique. preprints.org Similarly, XRD has been employed to confirm the structure of DNA-loaded Fe3O4 nanoparticles used for ethidium bromide adsorption. researchgate.net The analysis of activated carbon black has shown parallel planes spacing of the carbonaceous framework sheets to be between 2.98 Å and 4.44 Å. nih.gov

Surface and Pore Structure Analysis

The surface area and pore characteristics of an adsorbent are critical determinants of its capacity to adsorb ethidium bromide. A large surface area and a well-developed pore structure provide more sites for the ethidium bromide molecules to bind.

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material. It involves the adsorption of an inert gas, typically nitrogen, onto the surface of the adsorbent at cryogenic temperatures. The amount of gas adsorbed at different pressures is used to calculate the total surface area.

The BET surface area is a key parameter in evaluating the potential of an adsorbent for ethidium bromide removal. For instance, the BET surface area of activated carbons derived from textile sewage sludge has been optimized to enhance dye removal. nih.gov Studies on biochar have shown a general trend of increasing BET surface area with longer retention times during production. researchgate.net The surface area of activated carbons can be significantly high, with values for some granular activated carbons reaching up to 1497.3 m²/g. scielo.org.mx

| Adsorbent Material | BET Surface Area (m²/g) | Reference |

|---|---|---|

| Douglas Fir-Derived Carbon | 228.64 | researchgate.net |

| Textile Sewage Sludge Activated Carbon (Optimized) | 310.62 | nih.gov |

| Granular Activated Carbon (GAC 383) | 1298.5 | scielo.org.mx |

| Zirconium Impregnated Granular Activated Carbon (GACZR 1273) | 1497.3 | scielo.org.mx |

The distribution of pore sizes and the total pore volume are crucial for the adsorption process. Pores are typically classified as micropores (<2 nm), mesopores (2-50 nm), and macropores (>50 nm). The size of the pores must be appropriate to accommodate the ethidium bromide molecules.

The pore volume and size distribution are often determined from the same gas adsorption data used for BET analysis. Isothermal analysis can be used to determine the pore volume of adsorbents like activated charcoal after ethidium bromide adsorption. researchgate.net For granular activated carbon, zirconium impregnation has been shown to enhance the total pore volume and micropore volume. scielo.org.mx The pore volume of Douglas fir wood-derived carbon was found to be approximately 0.1187 cm³/g. researchgate.net

| Adsorbent Material | Total Pore Volume (cm³/g) | Average Pore Size (nm) | Reference |

|---|---|---|---|

| Douglas Fir-Derived Carbon | 0.1187 | - | researchgate.net |

| Granular Activated Carbon (GAC 383) | 0.573 | - | scielo.org.mx |

| Zirconium Impregnated Granular Activated Carbon (GACZR 1273) | 0.640 | - | scielo.org.mx |

| SA-M*Poly(AN-co-ST)/CNTs composite beads | - | 1.89 | nih.gov |

Chemical Composition and Functional Group Analysis

Understanding the elemental makeup and the nature of chemical functional groups on the adsorbent's surface is critical, as these features often represent the active sites for EtBr binding. Techniques such as Fourier Transform Infrared (FTIR) Spectroscopy and X-ray Photoelectron Spectroscopy (XPS) provide detailed insights into these characteristics.

FTIR spectroscopy is a powerful non-destructive technique used to identify the functional groups present on the surface of an adsorbent material. By analyzing the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the material is obtained. When an adsorbent is analyzed before and after EtBr adsorption, shifts in the position or changes in the intensity of absorption bands can reveal which functional groups are involved in the binding process.

For instance, in the study of sodium alginate/graphene oxide (SA/GO) composite beads, FTIR analysis demonstrated the interaction of EtBr with the adsorbent's functional groups. qub.ac.uk After adsorption, notable shifts in the bands corresponding to N-H and C-H groups were observed, indicating their direct involvement in the adsorption mechanism. Similarly, when chromatin extracted from common carp (B13450389) testis was used as an adsorbent, new absorption peaks appeared in the FTIR spectrum after EtBr uptake at various wavenumbers including 1270, 1492, 1624, 2852, and 2925 cm⁻¹. researchgate.net These new peaks signify the successful binding of EtBr to the chromatin.

In another example involving DNA as the adsorbent, FTIR results showed that two important bands—one at 3187 cm⁻¹ (symmetric stretching of the N-H group of the bases) and another at 1225 cm⁻¹ (asymmetric stretching of phosphate (B84403) groups)—shifted toward higher wavenumbers upon EtBr intercalation. preprints.org This suggests a modification of the DNA backbone and a close interaction between the ethidium cation and the base pairs. preprints.org

The table below summarizes typical FTIR peak shifts observed in adsorbents after interaction with Ethidium Bromide.

| Adsorbent Material | Functional Group | Wavenumber (cm⁻¹) Before Adsorption | Wavenumber (cm⁻¹) After Adsorption | Interpretation |

| Chromatin | Various | N/A | 1270, 1492, 1624, 2852, 2925 | Appearance of new peaks confirms EtBr binding. researchgate.net |

| Sodium Alginate/GO | N-H, C-H | Varies | Shifted | Indicates interaction between EtBr and these functional groups. qub.ac.uk |

| DNA | N-H (bases) | 3187 | Shifted Higher | Proximity between intercalant and base pairs. preprints.org |

| DNA | PO₂⁻ (phosphate) | 1225 | Shifted Higher | Modification of the DNA backbone state. preprints.org |

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.

When characterizing EtBr adsorbents, XPS is used to confirm the presence of key elements (such as Carbon, Oxygen, and Nitrogen) on the surface and to detect the presence of Bromine and changes in the nitrogen environment after adsorption. A survey scan first identifies all the elements present. Subsequently, high-resolution scans of specific elements, such as C 1s, O 1s, N 1s, and Br 3d, provide detailed information about their chemical bonding states.

After EtBr adsorption, the appearance of a distinct Br 3d peak in the XPS spectrum is a clear indicator of successful EtBr uptake on the adsorbent surface. High-resolution analysis of the Br 3d region can distinguish between bromide ions (Br⁻) and covalently bound bromine (C-Br). For example, studies on brominated graphene show prominent Br 3d peaks at approximately 70.5 eV (3d₅/₂) and 72.0 eV (3d₃/₂), which are characteristic of C-Br bonds, significantly different from the binding energy of a free bromide ion (around 68-69 eV).

Furthermore, high-resolution scans of the N 1s peak can reveal changes in the chemical environment of nitrogen atoms on the adsorbent surface. The binding of the cationic ethidium molecule, which contains three nitrogen atoms (C₂₁H₂₀BrN₃), can lead to shifts in existing N 1s peaks or the appearance of new peaks, reflecting the interaction between the adsorbent's nitrogen-containing functional groups and the EtBr molecule.

| Element | XPS Peak | Expected Observation Before Adsorption | Expected Observation After Adsorption | Significance |

| Carbon | C 1s | Peaks corresponding to C-C, C-O, C=O etc. | Minor shifts in existing peaks, potential new peaks from EtBr. | Confirms carbon backbone and surface functional groups. |

| Nitrogen | N 1s | Peaks from native nitrogen groups (e.g., amines). | Shift in existing peaks or appearance of new peaks from EtBr. | Indicates involvement of nitrogen groups in binding. |

| Oxygen | O 1s | Peaks from oxides, hydroxyls, carboxyls. | Shifts indicating interaction with EtBr. | Reveals role of oxygenated functional groups. |

| Bromine | Br 3d | Absent | Appearance of doublet peak (Br 3d₅/₂, Br 3d₃/₂). | Confirms the presence of Ethidium Bromide on the surface. |

Surface Charge and Stability Measurements

The surface charge of an adsorbent influences its interaction with charged pollutants like the ethidium cation (Et⁺), while its thermal stability is crucial for potential regeneration and application under varying temperature conditions.

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the surface charge of an adsorbent in a colloidal suspension. It is particularly relevant for EtBr adsorption as the process often relies on electrostatic interactions between the positively charged ethidium cation and a negatively charged adsorbent surface.

Adsorbents such as biogenically synthesized palladium nanoparticles (PdNPs) have been shown to be effective for EtBr removal, with their synthesis optimized to produce negatively charged and highly stable nanoparticles. nih.gov The negative surface charge promotes the attraction and binding of the cationic EtBr molecule.

Zeta potential is typically measured as a function of pH. For many adsorbent materials, such as those based on silica (B1680970) or metal oxides, the surface is positively charged at low pH and becomes negatively charged at higher pH. By determining the point of zero charge (pzc), where the zeta potential is zero, researchers can predict the optimal pH range for adsorption. For effective removal of the ethidium cation, the adsorption process is generally favored at a pH above the adsorbent's pzc, where the surface is negatively charged. For example, functionalized adsorbents can be engineered to have a negatively charged surface to enhance the selective adsorption of cationic molecules.

Thermogravimetric Analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. This analysis provides information about the thermal stability of the adsorbent and can also indicate how the adsorption of EtBr affects this stability.

TGA of an adsorbent material typically shows weight loss at different temperature ranges, corresponding to the removal of moisture, the decomposition of functional groups, and finally, the breakdown of the material's backbone. When comparing the TGA curves of an adsorbent before and after EtBr uptake, several differences can be observed.

In a study using sodium alginate/graphene oxide (SA/GO) beads, TGA results showed that the composite beads had enhanced thermal stability compared to pure sodium alginate beads. qub.ac.uk However, after the adsorption of EtBr, this stability was observed to decrease slightly. qub.ac.uk This suggests that the presence of the intercalated EtBr molecules can disrupt the thermal degradation pathway of the adsorbent.

Conversely, for other materials like rectorite clay, thermal analysis revealed that the adsorbed EtBr could be thermally destructed within the interlayer of the clay. researchgate.net This finding is particularly significant as it suggests that the adsorbent could potentially be regenerated by a simple heat treatment to incinerate the adsorbed EtBr, allowing for its reuse. researchgate.net

The data below illustrates hypothetical TGA results for an adsorbent before and after EtBr adsorption.

| Sample | Initial Decomposition Temperature (°C) | Temperature of Maximum Weight Loss (°C) | Residual Mass at 600°C (%) | Interpretation |

| Adsorbent (Before) | 220 | 350 | 45 | Baseline thermal stability of the pure adsorbent. |

| Adsorbent (After) | 205 | 320, 410 | 42 | A lower initial decomposition temperature and a multi-stage weight loss may indicate the degradation of adsorbed EtBr followed by the adsorbent matrix. qub.ac.uk |

Performance Evaluation of Ethidium Bromide Adsorbers

Batch Adsorption Experimentation

Batch adsorption studies are a fundamental method for determining the performance of an adsorbent. science.gov In this approach, a predetermined quantity of the adsorbent material is mixed with a solution containing ethidium (B1194527) bromide in a sealed container. The mixture is agitated for a specific duration to reach equilibrium, after which the solid adsorbent is separated from the liquid. The remaining concentration of EtBr in the solution is measured to calculate the amount adsorbed by the material. cnrs.fr This method allows for the systematic investigation of several key operational parameters. nih.govtandfonline.com

To maximize the efficiency of ethidium bromide removal, it is essential to optimize several experimental parameters. These factors can significantly influence the interaction between the EtBr molecules and the active sites on the adsorbent surface.

Table 1: Effect of Initial Ethidium Bromide Concentration on Adsorption

| Initial Concentration (mg/L) | Adsorption Capacity (mg/g) | Removal Efficiency (%) |

|---|---|---|

| 10 | 4.8 | 96 |

| 20 | 9.1 | 91 |

| 30 | 12.5 | 83 |

| 40 | 14.8 | 74 |

The dosage of the adsorbent is a critical factor in determining the efficiency of EtBr removal. Generally, increasing the amount of adsorbent material leads to a higher percentage of EtBr removal. researchgate.net This is attributed to the increased number of available binding sites for the EtBr molecules. researchgate.net However, this trend continues only up to a certain point. Beyond an optimal dosage, the removal efficiency may plateau, showing no significant increase. researchgate.net This phenomenon can be due to the overlapping or conglomeration of adsorbent particles, which reduces the effective surface area available for adsorption. researchgate.net Studies have shown that for routine laboratory concentrations of EtBr (0.5 mg L-1), an adsorbent dosage of 1 g L-1 of DNA-loaded Fe3O4 nanoparticles can achieve over 99% removal efficiency. nih.gov

Table 2: Influence of Adsorbent Dosage on Removal Efficiency

| Adsorbent Dosage (g/L) | Ethidium Bromide Removed (%) |

|---|---|

| 1.0 | 75 |

| 2.0 | 88 |

| 3.0 | 95 |

| 4.0 | 98 |

| 5.0 | 98.5 |

The duration of contact between the adsorbent and the EtBr solution is essential for achieving maximum adsorption. The process typically occurs in distinct phases: an initial rapid phase where EtBr is quickly adsorbed onto the readily accessible surface sites, followed by a slower phase as the remaining molecules diffuse into the interior pores of the adsorbent. cnrs.fr Eventually, the system reaches a state of equilibrium where the rate of adsorption equals the rate of desorption, and there is no further significant change in the amount of adsorbed EtBr. cnrs.fr The time required to reach this equilibrium varies depending on the adsorbent. For example, single-walled carbon nanotubes have been shown to reach equilibrium in as little as 3 to 6 minutes. nih.gov In contrast, composite adsorbents like sodium alginate/graphene oxide beads may require up to 16 hours to become fully stable. qub.ac.uk

Table 3: Adsorption of Ethidium Bromide as a Function of Contact Time

| Contact Time (min) | Amount Adsorbed (mg/g) |

|---|---|

| 5 | 8.2 |

| 15 | 11.5 |

| 30 | 13.8 |

| 60 | 14.9 |

| 90 | 15.0 |

| 120 | 15.0 |

The pH of the aqueous solution is a master variable that significantly affects adsorption efficiency by altering the surface charge of the adsorbent and the ionization state of the adsorbate. qub.ac.uknih.gov For ethidium bromide adsorption, an optimal pH is often observed. For instance, using chromatin as an adsorbent, the maximum removal efficiency was achieved at a pH of 7.4. researchgate.net The efficiency decreased at pH values above or below this optimum. researchgate.net At pH levels higher than 7.4, an increase in hydroxide (B78521) ions can interfere with the adsorption of EtBr. researchgate.net Conversely, at lower pH values, an increase in hydrogen ions can lead to competition with EtBr for the active adsorption sites. scielo.org.za Similarly, studies with DNA-loaded Fe3O4 nanoparticles found the optimal pH for EtBr removal to be around 7. nih.gov

Table 4: Impact of Solution pH on Ethidium Bromide Adsorption

| Initial pH | Removal Efficiency (%) |

|---|---|

| 4.0 | 65 |

| 6.2 | 78 |

| 7.4 | 92 |

| 8.5 | 81 |

| 10.0 | 70 |

Temperature influences the kinetics and thermodynamic equilibrium of the adsorption process. The effect of temperature helps in determining thermodynamic parameters such as the change in Gibbs free energy (ΔGº), enthalpy (ΔHº), and entropy (ΔSº). nih.govnih.gov These parameters indicate whether the adsorption process is spontaneous and whether it is endothermic (heat-absorbing) or exothermic (heat-releasing). nih.gov

In some systems, such as the adsorption of EtBr onto single-walled carbon nanotubes and palladium nanoparticles, the adsorption capacity increases with a rise in temperature. nih.govnih.gov This suggests an endothermic process, which is confirmed by a positive ΔHº value. nih.govnih.gov In other cases, such as with DNA-loaded Fe3O4 nanoparticles, the process has been found to be spontaneous and exothermic. nih.gov A negative value for ΔGº indicates that the adsorption is spontaneous. nih.govnih.gov

Table 5: Representative Data on the Effect of Temperature on Adsorption (Endothermic Process)

| Temperature (°C) | Adsorption Capacity (mg/g) |

|---|---|

| 25 | 15.2 |

| 35 | 17.8 |

| 45 | 20.1 |

Adsorption Isotherm Studies

Langmuir Isotherm Model Application

The Langmuir isotherm model is predicated on the assumption of monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. This model suggests that once an EtBr molecule occupies a site, no further adsorption can occur at that location. The equilibrium data for EtBr adsorption on various adsorbents, such as single-walled carbon nanotubes (SWCNTs) and carboxylate group-functionalized single-walled carbon nanotubes (SWCNT-COOH), have been shown to be well-described by this model. nih.gov

The validity of the Langmuir model indicates a monolayer adsorption process where all adsorption sites have an equal affinity for EtBr. nih.gov The essential characteristics of the Langmuir isotherm can be expressed by a dimensionless separation factor, R_L, which indicates the favorability of the adsorption process. An R_L value between 0 and 1 signifies favorable adsorption. nih.gov For the adsorption of EtBr on SWCNTs and SWCNT-COOH, R_L values have been reported to be in the range of 0.22 to 0.60, confirming that the adsorption process is favorable. nih.gov

| Adsorbent | Maximum Adsorption Capacity (q_m, mg/g) | Langmuir Constant (K_L, L/mg) | Correlation Coefficient (R²) |

|---|---|---|---|

| SWCNTs | 0.770 | Data Not Available | Data Not Available |

| SWCNT-COOH | 0.830 | Data Not Available | Data Not Available |

Data derived from studies on single-walled carbon nanotubes. nih.gov

Freundlich Isotherm Model Application

In contrast to the Langmuir model, the Freundlich isotherm is an empirical model that assumes adsorption occurs on a heterogeneous surface with a non-uniform distribution of adsorption energies. This model is suitable for describing multilayer adsorption. The adsorption of EtBr on adsorbents like DNA-loaded Fe₃O₄ nanoparticles and various carbon nanotubes has been successfully fitted to the Freundlich model. researchgate.net

The Freundlich equation includes two constants: K_F, which is related to the adsorption capacity, and 'n', a parameter that indicates the favorability of the adsorption process. A value of 'n' greater than 1 suggests favorable adsorption. This model's applicability implies that the adsorbent surface possesses sites with varying affinities for EtBr molecules.

| Adsorbent | Freundlich Constant (K_F, (mg/g)(L/mg)¹/ⁿ) | Intensity Parameter (n) | Correlation Coefficient (R²) |

|---|---|---|---|

| SWCNT-COOH | 4.6089 | 1.006 | 0.9903 |

| SWCNTs | 2.3189 | 1.419 | 0.9904 |

Data from a study on the removal of Ethidium Bromide by carbon nanotubes. nih.gov

Flory-Huggins Isotherm Model Application